1-[5-[3-(Hydroxymethyl)-3-(2-phenoxyethyl)piperidine-1-carbonyl]thiophen-2-yl]ethanone
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Overview
Description
1-[5-[3-(Hydroxymethyl)-3-(2-phenoxyethyl)piperidine-1-carbonyl]thiophen-2-yl]ethanone is a complex organic compound that features a piperidine ring, a thiophene ring, and a phenoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-[3-(Hydroxymethyl)-3-(2-phenoxyethyl)piperidine-1-carbonyl]thiophen-2-yl]ethanone typically involves multiple steps, including the formation of the piperidine ring, the introduction of the phenoxyethyl group, and the coupling with the thiophene ring. Common synthetic routes may involve:
Formation of Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Introduction of Phenoxyethyl Group: This step may involve nucleophilic substitution reactions where the phenoxyethyl group is introduced.
Coupling with Thiophene Ring: The final step involves coupling the piperidine derivative with a thiophene derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[5-[3-(Hydroxymethyl)-3-(2-phenoxyethyl)piperidine-1-carbonyl]thiophen-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-[3-(Hydroxymethyl)-3-(2-phenoxyethyl)piperidine-1-carbonyl]thiophen-2-yl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-[3-(Hydroxymethyl)-3-(2-phenoxyethyl)piperidine-1-carbonyl]thiophen-2-yl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[5-[3-(Hydroxymethyl)-3-(2-phenoxyethyl)piperidine-1-carbonyl]thiophen-2-yl]methanol: Similar structure but with a methanol group instead of ethanone.
1-[5-[3-(Hydroxymethyl)-3-(2-phenoxyethyl)piperidine-1-carbonyl]thiophen-2-yl]propane: Similar structure but with a propane group instead of ethanone.
Uniqueness
1-[5-[3-(Hydroxymethyl)-3-(2-phenoxyethyl)piperidine-1-carbonyl]thiophen-2-yl]ethanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[5-[3-(hydroxymethyl)-3-(2-phenoxyethyl)piperidine-1-carbonyl]thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-16(24)18-8-9-19(27-18)20(25)22-12-5-10-21(14-22,15-23)11-13-26-17-6-3-2-4-7-17/h2-4,6-9,23H,5,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWXDJHGNSTOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)N2CCCC(C2)(CCOC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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